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molecular formula C9H10N2O B183361 (1-methyl-1H-benzimidazol-2-yl)methanol CAS No. 7467-35-8

(1-methyl-1H-benzimidazol-2-yl)methanol

Cat. No. B183361
M. Wt: 162.19 g/mol
InChI Key: SQRSIOZFPSFABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883826B2

Procedure details

A solution of (1-methyl-1H-benzoimidazol-2-yl)-methanol (500 mg, 3.08 mmol) and SOCl2 (1.1 mL) in DCM (2 mL) was stirred at room temperature for 3 hours. After evaporation of the solvents, 2-chloromethyl-1-methyl-1H-benzoimidazole (556 mg, 3.08 mmol) was obtained and was used without any purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[CH2:11]O.O=S(Cl)[Cl:15]>C(Cl)Cl>[Cl:15][CH2:11][C:3]1[N:2]([CH3:1])[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CN1C(=NC2=C1C=CC=C2)CO
Name
Quantity
1.1 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NC2=C(N1C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.08 mmol
AMOUNT: MASS 556 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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